molecular formula C10H4F19NO2 B1608864 Ammonium nonadecafluorodecanoate CAS No. 3108-42-7

Ammonium nonadecafluorodecanoate

Cat. No.: B1608864
CAS No.: 3108-42-7
M. Wt: 531.11 g/mol
InChI Key: CQLZEWXXRJJDKG-UHFFFAOYSA-N
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Description

Ammonium nonadecafluorodecanoate (CAS: 3108-42-7) is a per- and polyfluoroalkyl substance (PFAS) with the chemical formula C₁₀H₄F₁₉NO₂. It is a white crystalline solid characterized by high thermal stability (up to 300°C) and chemical inertness due to its fully fluorinated carbon chain . The compound is sparingly soluble in water but dissolves readily in organic solvents like alcohols and ethers. Its primary industrial applications include use as a surfactant, lubricant additive, and catalyst in fluoropolymer synthesis .

It is restricted in electrical/electronic equipment (IEC 62474) and cosmetics (e.g., California’s 2025 ban) due to environmental and health risks .

Properties

CAS No.

3108-42-7

Molecular Formula

C10H4F19NO2

Molecular Weight

531.11 g/mol

IUPAC Name

azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid

InChI

InChI=1S/C10HF19O2.H3N/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);1H3

InChI Key

CQLZEWXXRJJDKG-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N

Other CAS No.

3108-42-7

Pictograms

Health Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary preparation method for this compound involves the neutralization of nonadecafluorodecanoic acid with ammonia. Nonadecafluorodecanoic acid itself is typically synthesized by perfluorination processes starting from decanoic acid or related fluorinated intermediates.

  • Step 1: Synthesis of Nonadecafluorodecanoic Acid
    This acid is produced by the fluorination of decanoic acid or its derivatives, often through electrochemical fluorination or telomerization techniques that replace hydrogen atoms with fluorine atoms along the carbon chain, yielding the perfluorinated acid (C9F19COOH).

  • Step 2: Formation of Ammonium Salt
    The acid is then reacted with ammonia under controlled basic conditions to form this compound. The reaction typically occurs in an aqueous or alcoholic medium where ammonia acts both as a base and as a catalyst, facilitating the substitution of the acidic proton with the ammonium ion (NH4+). The reaction conditions are optimized to avoid decomposition of the fluorinated chain and to ensure complete salt formation.

  • Industrial Scale Production
    Industrial synthesis involves large-scale neutralization reactors where nonadecafluorodecanoic acid is mixed with an ammonia solution. The mixture is stirred under controlled temperature (generally ambient to slightly elevated temperatures) to promote complete reaction. The product is purified by crystallization and filtration to remove impurities and unreacted starting materials.

Detailed Reaction Analysis

Reaction Step Reagents Conditions Outcome
Perfluorination of decanoic acid Decanoic acid, fluorine source Electrochemical fluorination or telomerization Nonadecafluorodecanoic acid (C9F19COOH)
Neutralization to ammonium salt Nonadecafluorodecanoic acid, ammonia Aqueous/alcoholic medium, ambient to 40°C This compound (NH4+ salt)
  • Reaction Type: Acid-base neutralization forming ammonium carboxylate salt.
  • Key Considerations: Maintaining pH to avoid acid decomposition; ammonia concentration sufficient to drive salt formation; temperature control to prevent side reactions.

Purification and Isolation

After the neutralization reaction, the mixture contains this compound along with water and possible residual acid or ammonia. Purification typically involves:

  • Crystallization: Cooling the reaction mixture to precipitate the ammonium salt.
  • Filtration: Removing solid this compound crystals.
  • Drying: Removing residual solvents to obtain pure solid salt.

Supporting Research Findings

Chemical Stability and Reaction Behavior

This compound is chemically stable due to the strong C-F bonds. It primarily undergoes substitution reactions at the fluorine atoms under harsh conditions, but under the preparation conditions (neutralization with ammonia), it remains intact.

Industrial and Laboratory Scale Synthesis

  • Industrial processes emphasize ammonia saturation and temperature control to optimize yield and purity.
  • Laboratory synthesis follows similar principles but on a smaller scale, often using methanol or water as solvents and careful pH monitoring.

Summary Table of Preparation Method

Aspect Description
Starting Material Nonadecafluorodecanoic acid (perfluorinated decanoic acid)
Reagent Ammonia (aqueous or anhydrous)
Solvent Water or fluorinated alcohols
Reaction Type Acid-base neutralization
Temperature Ambient to 40°C
Purification Crystallization, filtration, drying
Industrial Considerations Large-scale reactors, ammonia saturation, temperature control, removal of impurities
Chemical Stability High due to fluorinated chain; stable under neutralization conditions

Additional Notes on Ammonia Production Relevance

While the preparation of this compound involves ammonia, the industrial production of ammonia itself (via catalytic steam reforming of natural gas and subsequent synthesis) is a well-established process that ensures the availability of high purity ammonia for such syntheses. The purity and concentration of ammonia are critical to the quality of the final ammonium salt.

Chemical Reactions Analysis

Types of Reactions: Ammonium nonadecafluorodecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the type of substitution or functional group introduced. For example, substitution with alkali metals can produce metal perfluorodecanoates, while reactions with organometallic compounds can yield various organofluorine derivatives .

Mechanism of Action

The mechanism of action of ammonium nonadecafluorodecanoate involves its interaction with molecular targets through its fluorinated chain. The compound’s high electronegativity and chemical stability allow it to interact with various molecular pathways, potentially altering their function. These interactions are still under investigation, particularly in the context of its use in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Structural and Functional Differences

Ammonium nonadecafluorodecanoate belongs to the long-chain PFAS family (C10). Key structural analogs include:

Compound Name CAS Number Fluorocarbon Chain Counterion Key Applications
This compound 3108-42-7 C10 (19 fluorine) NH₄⁺ Surfactants, lubricants, coatings
Sodium nonadecafluorodecanoate 3830-45-3 C10 (19 fluorine) Na⁺ Firefighting foams, textiles
Ammonium pentadecafluorooctanoate 3825-26-1 C8 (15 fluorine) NH₄⁺ Stain-resistant coatings
Ammonium perfluorononanoate 4149-60-4 C9 (17 fluorine) NH₄⁺ Semiconductor manufacturing
Perfluorooctanoic acid (PFOA) 335-67-1 C8 (15 fluorine) H⁺ Non-stick cookware, waterproofing

Key Observations :

  • Chain Length : Longer chains (e.g., C10 vs. C8) enhance thermal stability but reduce solubility in polar solvents .
  • Counterion : Ammonium salts generally exhibit higher volatility than sodium salts, influencing their environmental mobility .

Regulatory and Environmental Profiles

Compound Name Regulatory Status (Selected Examples) PBT Classification
This compound EU SVHC (2016), IEC 62474 declarable, California cosmetic ban (2025) Yes (PBT, vPvB)
Sodium nonadecafluorodecanoate EU SVHC (2016), IEC 62474 declarable Yes (PBT)
Ammonium pentadecafluorooctanoate EU restricted in cosmetics, California ban (2025) Yes (PBT)
PFOA Globally restricted under Stockholm Convention (2019) Yes (PBT)

Environmental Impact :

  • Longer-chain PFAS (C10) like this compound persist longer in ecosystems and bioaccumulate in aquatic organisms compared to C8 analogs .
  • Ammonium salts are more prone to atmospheric transport than sodium salts due to lower molecular weight .

Data Tables

Table 1: Physicochemical Properties

Property This compound Sodium Nonadecafluorodecanoate Ammonium Pentadecafluorooctanoate
Molecular Weight (g/mol) 531.11 534.08 431.10
Melting Point (°C) 150–160 180–190 120–130
Water Solubility (mg/L) <10 <50 100–200
Log Kow (Octanol-Water) 6.2 5.8 4.5

Table 2: Regulatory Compliance

Region/Standard This compound Sodium Nonadecafluorodecanoate PFOA
EU REACH SVHC Yes Yes Yes
California Cosmetics Ban Yes (2025) No Yes (2025)
IEC 62474 Declarable Substances Yes Yes No

Q & A

Q. How should large datasets from this compound studies be managed and shared?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo or Figshare for raw data. Include metadata compliant with ISO 19115 standards. For computational studies, provide Docker containers for workflow reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium nonadecafluorodecanoate
Reactant of Route 2
Ammonium nonadecafluorodecanoate

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